N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine is a chemical compound with the molecular formula C16H17N3O and a molecular weight of 267.33 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Vorbereitungsmethoden
The synthesis of benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine typically involves the reaction of 5-methoxy-1H-1,3-benzodiazole-2-carbaldehyde with benzylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities such as antibacterial, antifungal, and anticancer properties.
Biology: The compound is used in biological studies to understand its effects on various biological pathways and targets.
Industry: It is used in the synthesis of other chemical compounds and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine can be compared with other benzimidazole derivatives such as:
- 1-benzyl-5-methoxy-1H-1,3-benzodiazol-2-amine
- 1-methyl-1H-benzimidazol-5-amine
- Mebendazole These compounds share a similar benzimidazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. Benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine is unique due to its specific substituents, which confer distinct properties and potential applications .
Eigenschaften
Molekularformel |
C16H17N3O |
---|---|
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C16H17N3O/c1-20-13-7-8-14-15(9-13)19-16(18-14)11-17-10-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3,(H,18,19) |
InChI-Schlüssel |
BVOWXKVLMYSRGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(N2)CNCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.